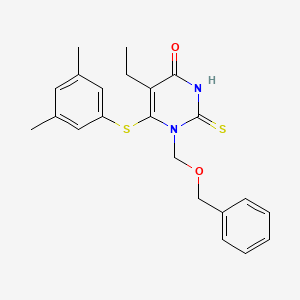![molecular formula C57H84O6 B12713518 1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] CAS No. 94200-41-6](/img/structure/B12713518.png)
1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central isopropylidene group flanked by p-phenyleneoxy groups, which are further connected to tri-sec-butylphenoxy groups via propan-2-ol linkages.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] typically involves multi-step organic reactions The process begins with the preparation of the isopropylidene bisphenol intermediate, which is then reacted with p-phenyleneoxy groups under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] involves its interaction with specific molecular targets and pathways. The compound’s bulky structure allows it to fit into enzyme active sites, potentially inhibiting their activity. Additionally, its phenolic groups can participate in redox reactions, contributing to its antioxidant properties.
相似化合物的比较
Similar Compounds
- 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-mercaptopropan-2-ol]
- 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-chloropropan-2-ol]
- 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-bromopropan-2-ol]
Uniqueness
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] stands out due to its tri-sec-butylphenoxy groups, which impart unique steric and electronic properties. These groups enhance the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
94200-41-6 |
|---|---|
分子式 |
C57H84O6 |
分子量 |
865.3 g/mol |
IUPAC 名称 |
1-[4-[2-[4-[2-hydroxy-3-[2,4,6-tri(butan-2-yl)phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]-3-[2,4,6-tri(butan-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C57H84O6/c1-15-37(7)43-29-51(39(9)17-3)55(52(30-43)40(10)18-4)62-35-47(58)33-60-49-25-21-45(22-26-49)57(13,14)46-23-27-50(28-24-46)61-34-48(59)36-63-56-53(41(11)19-5)31-44(38(8)16-2)32-54(56)42(12)20-6/h21-32,37-42,47-48,58-59H,15-20,33-36H2,1-14H3 |
InChI 键 |
SLDYGTLMRKOBSY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)CC)OCC(COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(COC4=C(C=C(C=C4C(C)CC)C(C)CC)C(C)CC)O)O)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)









![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

